molecular formula C10H14N2O3 B12986355 Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Cat. No.: B12986355
M. Wt: 210.23 g/mol
InChI Key: JIRWQOSTNHDVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS: 518990-21-1) is a fused heterocyclic compound featuring a pyran ring fused to a pyrazole moiety at the [4,3-c] position. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol. The structure includes a 6-methyl substituent and an ethyl ester group at position 3 (Figure 1) .

Key structural features:

  • Pyrano[4,3-c]pyrazole core: The pyran ring (oxygen-containing six-membered ring) is fused to a pyrazole at positions 4 and 3, creating a bicyclic system.
  • Substituents: A methyl group at position 6 and an ethyl ester at position 2.
  • Hydrogenation: The 1,4,6,7-tetrahydro designation indicates partial saturation of the pyran ring, reducing reactivity compared to fully aromatic analogs.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-3-14-10(13)9-7-5-15-6(2)4-8(7)11-12-9/h6H,3-5H2,1-2H3,(H,11,12)

InChI Key

JIRWQOSTNHDVRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1COC(C2)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of Intermediate Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

  • Reactants: Tetrahydropyranone and diethyl oxalate.
  • Catalyst/Base: Lithium bis(trimethylsilyl)amide (LiHMDS).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions:
    • Temperature: -70 to -80 °C.
    • Under argon atmosphere.
    • Slow addition of tetrahydropyranone and diethyl oxalate mixture to LiHMDS in THF.
    • Stirring for 30 minutes to 2 hours until reaction completion (monitored by TLC).
  • Workup:
    • Quenching with water at -5 to 10 °C.
    • pH adjustment to 2-3 with concentrated HCl.
    • Extraction with ethyl acetate.
    • Washing with saturated saline.
    • Concentration under reduced pressure to obtain crude intermediate as a reddish-brown liquid.

Step 2: Cyclization to Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

  • Reactants: Crude intermediate from Step 1 and hydrazine hydrate.
  • Solvent: Glacial acetic acid.
  • Conditions:
    • Temperature: 20-30 °C.
    • Slow addition of hydrazine hydrate.
    • Stirring overnight.
  • Workup:
    • Addition of water and ethyl acetate.
    • pH adjustment to 8-9 using solid sodium carbonate.
    • Extraction of aqueous layer with ethyl acetate.
    • Washing combined organic layers with brine.
    • Concentration under reduced pressure.
    • Precipitation with petroleum ether.
    • Filtration to obtain crude white solid.

Step 3: Hydrolysis to Final Product

  • Reactants: Crude ethyl ester from Step 2.
  • Solvent: Ethanol.
  • Base: Aqueous lithium hydroxide.
  • Conditions:
    • Temperature: 10-20 °C during base addition.
    • Heating to 40-60 °C for 2-3 hours.
    • Reaction monitored by TLC.
  • Workup:
    • Concentration of reaction mixture.
    • Acidification to pH 1-2 with dilute HCl at 10-20 °C.
    • Precipitation of white solid.
    • Stirring, filtration, washing with water, and drying to obtain pure product.

Reaction Parameters and Yields

Step Reactants & Conditions Temperature (°C) Reaction Time Yield (%) Notes
1 Tetrahydropyranone + Diethyl oxalate + LiHMDS in THF -70 to -80 30 min to 2 hours Not isolated pure, crude used next step Low temperature critical for selectivity
2 Crude intermediate + Hydrazine hydrate in Acetic acid 20 to 30 Overnight (~12-16 h) Moderate to high (not isolated) pH adjusted to 8-9 post reaction
3 Crude ester + LiOH in EtOH, then acidification 10-20 (base add), 40-60 (hydrolysis) 2-3 hours Final isolated yield ~65% (overall) Final product purity >99%

Advantages of the Method

  • Safety: Avoids explosive ethyl diazoacetate used in other methods.
  • Raw Materials: Uses inexpensive and readily available tetrahydropyranone and diethyl oxalate.
  • Reaction Conditions: Mild temperatures and atmospheric pressure.
  • Purification: Simple post-reaction workup without need for complicated chromatography.
  • Scalability: Suitable for industrial scale-up due to reproducibility and safety.
  • Yield and Purity: Overall yield of about 65% with purity reaching 99% after final purification.

Comparative Analysis with Other Methods

Feature Ethyl Diazoacetate Route (Route A) Diethyl Oxalate Route (Route B)
Raw Material Cost High Low
Safety Hazardous (explosive risk) Safer, mild conditions
Reaction Yield 50-80% (lab scale), poor scale-up ~65% overall yield
Reaction Conditions Harsh, exothermic Mild, controlled low temperature
Purification Complex chromatography needed Simple extraction and precipitation
Industrial Suitability Limited due to safety and yield Suitable for process amplification

Summary of Research Findings

The preparation of Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate via the diethyl oxalate and tetrahydropyranone route catalyzed by lithium bis(trimethylsilyl)amide and subsequent cyclization with hydrazine hydrate represents a significant advancement in synthetic methodology. This approach addresses the limitations of previous methods by improving safety, yield, and scalability. The process involves three key steps: formation of a keto-ester intermediate, cyclization to the pyrazole ester, and hydrolysis to the final acid. The method's mild conditions and straightforward purification make it highly suitable for industrial applications in pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate exhibits various biological activities that make it a candidate for further research and development.

Anticancer Activity :
Research indicates that derivatives of this compound can act as inhibitors for specific protein interactions involved in cancer progression. For instance, structure-activity relationship studies have shown that modifications on the pyrazole ring can enhance its potency against certain cancer cell lines .

Enzyme Inhibition :
This compound has been linked to the inhibition of several enzymes critical for cellular functions. Studies suggest that it may serve as a scaffold for developing inhibitors targeting protein kinases and other enzymes involved in metabolic pathways .

Therapeutic Applications

The therapeutic potential of this compound is broad:

  • Drug Development : It serves as an important intermediate in synthesizing various drug candidates aimed at treating conditions such as cancer and metabolic disorders.
  • NIK Inhibitors : The compound has been identified as a precursor for NIK (NF-kB-inducing kinase) inhibitors, which are being explored for their anti-inflammatory properties .
  • CFTR Inhibitors : Research is ongoing into its use in developing cystic fibrosis transmembrane conductance regulator inhibitors that could help manage cystic fibrosis symptoms .

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Anticancer Efficacy : A study evaluated the anticancer effects of this compound on breast cancer cell lines. Results demonstrated significant growth inhibition compared to control groups .
  • Inhibition of Protein Kinases : Another study focused on the compound's ability to inhibit specific protein kinases involved in cell signaling pathways associated with cancer proliferation and survival .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes to exert its antimicrobial activity or inhibit inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural and Substituent Comparisons
Compound Name Core Structure Substituents Molecular Formula Key Features
Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Target) Pyrano[4,3-c]pyrazole 6-methyl, 3-ethyl ester C₉H₁₂N₂O₃ Partially saturated pyran ring; ethyl ester enhances lipophilicity
Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate Pyrano[2,3-c]pyrazole 6-amino, 5-cyano, 4-phenyl, 3-ethyl ester C₁₆H₁₄N₄O₃ Aromatic pyran ring; electron-withdrawing cyano group increases reactivity
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Pyrano[4,3-c]pyrazole 3-methyl ester C₈H₁₀N₂O₃ Smaller ester group reduces lipophilicity compared to ethyl analog
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 6-amino, 1-(2-chlorophenyl), 4-(3-methoxyphenyl), 3-methyl, 5-cyano C₂₁H₁₆ClN₅O₂ Bulky aryl substituents enhance steric hindrance; cyano improves bioactivity
Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate Thiopyrano[4,3-c]pyrazole 3-methyl ester, sulfur atom replacing pyran oxygen C₈H₁₀N₂O₂S Sulfur increases electron density and potential bioavailability

Physicochemical Properties

Key Differences :

Solubility and Lipophilicity: The ethyl ester in the target compound (logP ~1.8 predicted) is more lipophilic than the methyl ester analog (logP ~1.2) .

Thermal Stability: Fully aromatic pyrano[2,3-c]pyrazoles (e.g., C₁₆H₁₄N₄O₃) exhibit higher melting points (e.g., 521–523 K) due to planar structures and intermolecular π-stacking . Partially saturated analogs (e.g., target compound) likely have lower melting points (<473 K) due to reduced crystallinity .

Conformational Flexibility :

  • X-ray data for C₁₆H₁₄N₄O₃ shows pyran rings adopt flattened sofa or boat conformations , influenced by substituents . The target compound’s 6-methyl group may enforce similar distortions .

Biological Activity

Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (commonly referred to as ethyl tetrahydropyrano-pyrazole) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory and anticancer effects, and presents relevant data from various studies.

  • IUPAC Name : Ethyl 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
  • Molecular Formula : C₉H₁₂N₂O₃
  • CAS Number : 1297547-66-0
  • Physical Form : Light yellow solid with a purity of 97% .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Ethyl tetrahydropyrano-pyrazole has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes:

  • Mechanism of Action : The compound modulates the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.
  • Efficacy : In vitro assays demonstrated that ethyl tetrahydropyrano-pyrazole exhibited an IC50 value comparable to standard anti-inflammatory agents like diclofenac sodium. For instance, certain derivatives showed IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL .

Anticancer Activity

The anticancer properties of ethyl tetrahydropyrano-pyrazole have been investigated across various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Findings :
    • Significant growth inhibition was observed in MCF-7 cells with an IC50 value of approximately 8.55 μM .
    • The compound induced apoptosis in A549 cells, suggesting a potential mechanism for its anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of ethyl tetrahydropyrano-pyrazole can be attributed to its structural features:

Structural FeatureImpact on Activity
Methyl Group at C-6Enhances lipophilicity and cellular uptake
Tetrahydropyrano RingContributes to receptor binding affinity
Carboxylate GroupEssential for biological activity

Case Studies

  • Study on Antitumor Activity :
    • In a comparative study involving various pyrazole derivatives, ethyl tetrahydropyrano-pyrazole demonstrated significant antitumor activity with IC50 values indicating potent growth inhibition across multiple cell lines .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that the compound reduced tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

Q & A

Q. What are the common synthetic routes for Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-component reactions (MCRs) involving aldehydes, malononitrile, hydrazine, and β-keto esters. A green chemistry approach uses aqueous ethanol, urea catalysis, and room-temperature conditions to achieve high yields (~91%) without column chromatography . Key parameters include:

  • Solvent choice : Water or ethanol enhances atom economy and reduces toxicity.
  • Catalyst : Urea or catalyst-free systems improve eco-friendliness .
  • Temperature : Room temperature minimizes side reactions . Post-synthesis, recrystallization in DMSO yields high-purity crystals for structural analysis .

Q. How is the crystal structure of this compound characterized, and what conformational features are critical for its bioactivity?

Single-crystal X-ray diffraction (SCXRD) reveals two independent molecules (A and B) in the asymmetric unit.

  • Conformations :
  • Molecule A: Pyran ring adopts a flattened sofa conformation (ΔCs = 2.73).
  • Molecule B: Pyran ring forms a flattened boat conformation (ΔC2 = 1.14) .
    • Hydrogen bonding : N–H⋯O and N–H⋯N interactions stabilize the crystal lattice, forming chains along the [010] direction .
    • Disorder : Solvent DMSO molecules exhibit positional disorder (occupancy ratios: 0.679:0.321 and 0.546:0.454) .

Q. What biological activities are associated with pyrano[4,3-c]pyrazole derivatives, and how is this compound evaluated in vitro?

Pyrano[4,3-c]pyrazoles exhibit antitumor, anti-inflammatory, and kinase-inhibitory properties. For example:

  • Antitumor activity : Derivatives are tested against cancer cell lines (e.g., HGC-27, PC-3) via MTT assays, with IC50 values indicating potency .
  • Kinase inhibition : Chk1 kinase inhibition is assessed using enzymatic assays and molecular docking . Structural features like the dihedral angle between pyrazole and phenyl rings (~84°) may influence binding to biological targets .

Advanced Research Questions

Q. How do conformational dynamics of the pyran ring impact the compound’s reactivity and intermolecular interactions?

The pyran ring’s flattened sofa/boat conformations alter electron density distribution:

  • Sofa conformation (Molecule A) : Enhances planarity, potentially improving π-π stacking with aromatic residues in protein targets.
  • Boat conformation (Molecule B) : Introduces steric hindrance, affecting solubility and crystallization . Computational studies (e.g., DFT) can quantify energy differences between conformers and predict reactivity .

Q. What methodologies resolve discrepancies in hydrogen bonding and solvent disorder observed in crystallographic data?

  • Disordered solvent : Refinement using SHELXL with partial occupancy parameters (e.g., 0.679:0.321 for S atoms) and restraints on thermal displacement .
  • Hydrogen bonding : Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H/N⋯H contacts) and validates SCXRD-derived hydrogen bond lengths (e.g., N–H⋯O = 2.8–3.0 Å) .
  • Validation tools : Rfactor (0.068) and wRfactor (0.210) ensure data reliability .

Q. How can synthetic protocols be optimized to enhance enantioselectivity or regioselectivity for derivatives?

  • Chiral catalysts : Use of ionic liquids (e.g., [Et3NH][HSO4]) or organocatalysts to control stereochemistry .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in MCRs .
  • Post-functionalization : Introduce substituents (e.g., trifluoromethyl groups) via Pd-catalyzed cross-coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.